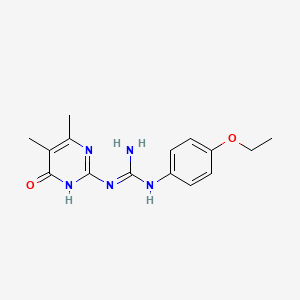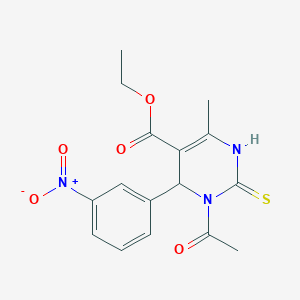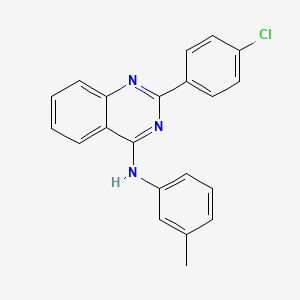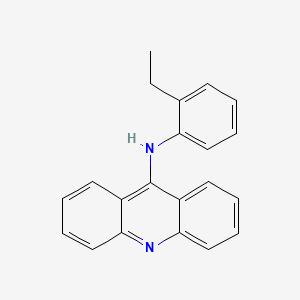
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-ethoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-ethoxyphenyl)guanidine, often referred to as DHPG , belongs to the class of guanidine derivatives. Its chemical formula is C₁₅H₁₉N₵₅O₂, and its systematic name reflects its unique structure. Let’s break it down:
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl): This part of the compound contains a dihydropyrimidine ring with two methyl groups and a keto group.
3-(4-ethoxyphenyl)guanidine: Here, we have a guanidine moiety attached to a phenyl ring via an ethoxy group.
DHPG’s intriguing combination of heterocyclic and aromatic components makes it an interesting target for research and applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for DHPG, but one common approach involves the condensation of 4,5-dimethylbarbituric acid with 4-ethoxyaniline, followed by guanidinylation. The reaction proceeds through intermediate steps, leading to the formation of DHPG.
Industrial Production:: While DHPG is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.
Analyse Chemischer Reaktionen
DHPG participates in various chemical reactions:
Oxidation: DHPG can undergo oxidation, leading to the formation of its corresponding N-oxide.
Reduction: Reduction of the keto group in the dihydropyrimidine ring yields the corresponding dihydroguanidine.
Substitution: The phenyl ring can undergo substitution reactions, allowing modification of the substituents.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major products formed from these reactions include the N-oxide and reduced forms of DHPG.
Wissenschaftliche Forschungsanwendungen
DHPG finds applications in various fields:
Medicine: It exhibits antiviral and antitumor properties, making it a potential candidate for drug development.
Chemistry: Researchers use DHPG as a building block for designing novel compounds.
Biology: DHPG’s interactions with biological targets are under investigation, especially its effects on ion channels and receptors.
Industry: Although not directly used in industry, its derivatives may have applications in materials science.
Wirkmechanismus
DHPG’s mechanism of action involves binding to specific receptors or enzymes. It may modulate cellular processes, influence gene expression, or affect signaling pathways. Further studies are needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
DHPG shares structural features with other guanidine derivatives, such as metformin (used for diabetes management) and biguanides (antidiabetic agents). DHPG’s unique combination of heterocyclic and aromatic moieties sets it apart.
Eigenschaften
Molekularformel |
C15H19N5O2 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-ethoxyphenyl)guanidine |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-12-7-5-11(6-8-12)18-14(16)20-15-17-10(3)9(2)13(21)19-15/h5-8H,4H2,1-3H3,(H4,16,17,18,19,20,21) |
InChI-Schlüssel |
AWBPXODYFTUSHX-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=C(C(=O)N2)C)C)/N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=C(C(=O)N2)C)C)N |
Löslichkeit |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626129.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11626131.png)




![Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11626152.png)

![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626159.png)
![N-(4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B11626161.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626163.png)
![3-Ethyl 6-methyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11626180.png)
![Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11626184.png)

